molecular formula C10H10O3 B2551469 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1267818-20-1

2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2551469
CAS No.: 1267818-20-1
M. Wt: 178.187
InChI Key: LDZRHXKNIDKRBY-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CID 21901117) is an organic compound with the molecular formula C10H10O3 . It features a cyclopropane ring substituted with both a carboxylic acid group and a 3-hydroxyphenyl ring, making it a multifunctional building block for chemical synthesis . Carboxylic acids are pivotal in organic synthesis, nanotechnology, and polymer science, often serving as key intermediates for creating more complex molecules . The carboxylic acid functional group can undergo various reactions typical of its class, including salt formation with bases, reduction to alcohols, and conversion into derivatives such as acyl chlorides, esters, and amides . The presence of the phenolic hydroxyl group offers an additional site for chemical modification, enhancing its utility as a precursor in pharmaceutical and materials science research . The cyclopropane ring introduces significant steric strain and conformational rigidity, which can be exploited to influence the biological activity and physical properties of resulting compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZRHXKNIDKRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a phenylacetic acid derivative, followed by functional group modifications. One common method is the reaction of 3-hydroxybenzyl bromide with diethyl malonate in the presence of a base, followed by cyclization and hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products Formed

    Oxidation: 2-(3-Oxophenyl)cyclopropane-1-carboxylic acid.

    Reduction: 2-(3-Hydroxyphenyl)cyclopropane-1-methanol.

    Substitution: 2-(3-Alkoxyphenyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

  • Building Block : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique cyclopropane structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

2. Study of Strained Ring Systems

  • Reactivity Insights : The cyclopropane ring's inherent strain leads to unique reactivity patterns that are useful for studying reaction mechanisms and developing new synthetic methodologies.
Application TypeDescription
Organic SynthesisIntermediate for complex molecules
Strained Ring StudiesInsights into reactivity

Biological Applications

1. Antimicrobial Properties

  • Research Findings : Studies have indicated that derivatives of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid exhibit significant antimicrobial activity against multidrug-resistant pathogens. These compounds have been shown to inhibit specific enzymes involved in bacterial metabolism, suggesting potential therapeutic applications .

2. Enzyme Inhibition

  • Potential as Inhibitors : The compound has been investigated for its ability to inhibit O-Acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis in bacteria. This inhibition could lead to the development of new antibacterial agents targeting resistant strains .
Biological ActivityTargeted Pathogens
AntimicrobialGram-positive bacteria
Enzyme InhibitionO-Acetylserine sulfhydrylase

Medical Applications

1. Drug Development

  • Therapeutic Potential : The compound is being explored as a lead candidate for drug development due to its promising biological activities. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies aimed at treating infections and possibly other diseases .

2. Pharmacokinetics and Pharmacodynamics

  • Investigation Focus : Research is ongoing to understand the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), which are crucial for evaluating its suitability as a drug candidate.
Medical ApplicationFocus Area
Drug DevelopmentLead compound exploration
Pharmacological StudiesADME profiling

Industrial Applications

1. Material Science

  • New Materials Development : The unique properties of this compound make it a candidate for developing new materials with specialized characteristics, potentially useful in various industrial applications.

2. Chemical Manufacturing

  • Building Block in Industry : Its role as a building block in the synthesis of specialty chemicals highlights its importance in industrial chemistry, where it can be used to create a range of products from pharmaceuticals to agrochemicals.
Industrial UseDescription
Material ScienceDevelopment of new materials
Chemical ManufacturingIntermediate for specialty chemicals

Case Study 1: Antimicrobial Activity

A study published in 2023 demonstrated that derivatives of this compound exhibited potent antimicrobial activity against resistant strains such as Staphylococcus aureus and Acinetobacter baumannii. The structure-dependent activity was evaluated using broth microdilution techniques, revealing that certain modifications enhanced efficacy significantly .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of O-Acetylserine sulfhydrylase showed that specific derivatives could act as effective inhibitors. This finding opens avenues for developing novel antibiotics targeting bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its functional groups. For example, the hydroxy group may form hydrogen bonds with biological macromolecules, influencing their activity. The carboxylic acid group can participate in ionic interactions, affecting the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical properties of cyclopropane-carboxylic acids are heavily influenced by substituent type and position. Key comparisons include:

Table 1: Substituent and Structural Comparisons
Compound Name Substituent Position/Type Molecular Formula CAS Number Key Properties/Activities Source
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid 3-hydroxyphenyl C₉H₉NO₄ 37777-81-4 Potential antioxidant/anti-inflammatory (inferred from analogs)
1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid 3-chlorophenyl C₁₀H₇ClO₂ N/A Synthetic intermediate; melting point: 84–86°C
2-(4-Trifluoromethylphenyl)cyclopropane-1-carboxylic acid 4-trifluoromethylphenyl C₁₁H₉F₃O₂ 2262-03-5 Enhanced lipophilicity
2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid 4-fluoro-3-methylphenyl C₁₁H₁₁FO₂ 1268141-41-8 Purity: 98%; molecular weight: 194.2 g/mol
3-Hydroxyphenylacetic acid (non-cyclopropane analog) 3-hydroxyphenyl C₈H₈O₃ 621-37-4 Tyrosinase inhibition: 12.7% at 4 mM
Key Observations:
  • Substituent Position : The 3-hydroxyphenyl group in the target compound may enhance antioxidant activity, as seen in analogs like 3-hydroxyphenylacetic acid (12.7% tyrosinase inhibition at 4 mM).
  • Halogen Effects : Chlorine (in 3-chlorophenyl derivatives) and fluorine (in 4-fluoro-3-methylphenyl analogs) alter electronic properties and lipophilicity, impacting bioavailability.
Antioxidant and Anti-inflammatory Potential
  • Hydroxyphenylacetic acid derivatives (e.g., 3-hydroxyphenylacetic acid) show anti-inflammatory and antioxidant effects, linked to their ability to scavenge free radicals.
  • Tyrosol analogs (e.g., 2-(3-hydroxyphenyl)ethanol) demonstrate up to 45.3% tyrosinase inhibition, suggesting the hydroxyl group’s critical role in enzyme interaction.
Enzyme Inhibition and Drug Design
  • Cyclopropane-carboxylic acid derivatives are explored as enzyme inhibitors.
  • 1-Amino cyclopropane-1-carboxylic acid (ACC), a plant ethylene biosynthesis precursor, highlights the cyclopropane ring’s role in modulating biological pathways.

Biological Activity

2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid, also known as (1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a cyclopropane ring bonded to a carboxylic acid and a hydroxyl group on a phenyl ring. The presence of these functional groups contributes significantly to its biological activity.

  • Hydroxy Group : Capable of forming hydrogen bonds with biological macromolecules, influencing their activity.
  • Carboxylic Acid Group : Participates in ionic interactions, affecting solubility and bioavailability.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The rigid structure provided by the cyclopropane ring enhances binding affinity to proteins and enzymes. Key mechanisms include:

  • Hydrogen Bonding : The hydroxyphenyl group can engage in hydrogen bonding with target molecules, enhancing specificity.
  • Ionic Interactions : The carboxylic acid group can interact ionically with charged residues in proteins, facilitating binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
  • Enzyme Inhibition : Shown to inhibit specific enzymes involved in metabolic pathways, particularly in plant systems (e.g., ACO2 enzyme in Arabidopsis thaliana) .

In Silico Studies

Recent studies have employed molecular docking to evaluate the binding affinity of this compound with target enzymes. The results indicate promising interactions:

CompoundΔG (kcal/mol)Binding Constant (Kb M−1)
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid-6.55.94×10^4
(1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×10^4
Methylcyclopropane-3.10.188×10^3

These findings suggest that the compound has a higher binding affinity compared to traditional inhibitors used in ethylene biosynthesis .

Case Studies

In a notable study, derivatives of cyclopropane carboxylic acids were synthesized and tested for their biological activities. The results indicated that these compounds possess significant inhibitory effects on cancer cell lines without exhibiting cytotoxicity .

Applications

The diverse biological activities of this compound make it a candidate for various applications:

  • Drug Development : Potential use as a scaffold for developing new therapeutic agents targeting inflammation and microbial infections.
  • Agricultural Biotechnology : Exploration as an inhibitor for ethylene production in plants, which could enhance crop yield and quality.

Q & A

Q. What are the established synthetic routes for 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation via the Simmons-Smith reaction, where a zinc-copper couple reacts with dihalomethane to generate an organozinc intermediate. For the hydroxyphenyl derivative, pre-functionalization of the phenyl ring with a hydroxyl group is critical. For example, a substituted alkyne bearing a 3-hydroxyphenyl group can undergo cyclopropanation under controlled conditions (e.g., CH₂Br₂, Zn/Cu, 0–25°C). Post-reduction or oxidation steps may follow to yield the carboxylic acid moiety. Reaction optimization should focus on protecting the hydroxyl group during synthesis to prevent side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization employs a multi-technique approach:

  • 1H/13C NMR : To confirm the cyclopropane ring (characteristic coupling constants, e.g., J = 5–8 Hz for vicinal protons) and hydroxyl group (broad singlet at δ 5–6 ppm in DMSO-d₆).
  • HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M-H]⁻ at m/z 189.1 for C₁₀H₁₀O₃).
  • FT-IR : To identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹) functional groups.
  • X-ray crystallography (if crystalline): For absolute stereochemical confirmation .

Q. What methodologies are used to assess its biological activity in preliminary studies?

Initial screening involves:

  • Enzyme inhibition assays : Testing against targets like cyclooxygenase (COX) or cytochrome P450 isoforms, using fluorogenic substrates and monitoring kinetic parameters (IC₅₀, Kᵢ).
  • Cellular viability assays (e.g., MTT): To evaluate cytotoxicity in cell lines (e.g., HepG2, HEK293) at concentrations ≤100 µM.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., GPCRs). Controls must include structurally similar analogs to isolate hydroxyphenyl-specific effects .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s pharmacokinetic and pharmacodynamic properties?

Substituent effects are systematically studied via structure-activity relationship (SAR) approaches:

  • Electron-withdrawing groups (e.g., -CN in trans-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid ) enhance metabolic stability but reduce solubility.
  • Hydroxyl groups improve water solubility via hydrogen bonding but may increase susceptibility to glucuronidation. Comparative studies with non-hydroxylated analogs (e.g., 3-phenylcyclopropane-1-carboxylic acid ) reveal differences in membrane permeability and target engagement.
  • Steric effects : Ortho-substituents on the phenyl ring can hinder binding to planar active sites (e.g., enzyme catalytic pockets) .

Q. What strategies are effective for enantioselective synthesis of the cyclopropane ring?

Enantiocontrol is achieved using chiral auxiliaries or catalysts:

  • Chiral zinc complexes : Modified Simmons-Smith conditions with menthol-derived ligands yield enantiomeric excess (ee) >80% for trans-cyclopropanes.
  • Asymmetric organocatalysis : Proline-derived catalysts promote cyclopropanation via zwitterionic intermediates, favoring specific diastereomers.
  • Resolution techniques : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) separates enantiomers post-synthesis. Purity is validated via polarimetry and chiral shift NMR .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Standardized protocols : Fixed incubation times, buffer composition (e.g., PBS vs. Tris-HCl), and temperature (25°C vs. 37°C).
  • Impurity profiling : LC-MS/MS to identify trace byproducts (e.g., oxidized hydroxyphenyl derivatives) that may antagonize activity.
  • Orthogonal assays : Validate results using independent methods (e.g., SPR alongside fluorescence polarization). Statistical tools (e.g., Grubbs’ test) identify outliers in replicate experiments .

Methodological Considerations

  • Cyclopropane Ring Stability : The ring is prone to acid-catalyzed ring-opening. Storage in neutral buffers (pH 7.0–7.4) at -20°C is recommended .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Neutralize waste with 10% sodium bicarbonate before disposal .

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